molecular formula C6H10O2 B072109 trans-2-Hexenoic acid CAS No. 1191-04-4

trans-2-Hexenoic acid

Cat. No.: B072109
CAS No.: 1191-04-4
M. Wt: 114.14 g/mol
InChI Key: NIONDZDPPYHYKY-SNAWJCMRSA-N
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Description

trans-2-Hexenoic acid (CAS 13419-69-7) is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. It is characterized by a six-carbon chain with a trans-configuration double bond at the second position (Figure 1). The compound is notable for its role as a chemical intermediate in organic synthesis, particularly in the production of complex molecules like FK506 analogs . It is also identified as a key aroma compound in kiwi juices, where its concentration correlates with fruit firmness and color quality . Industrially, it is utilized in pheromone-controlled release systems due to its pH-responsive interactions with materials like zinc-layered hydroxide (ZLH) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the condensation method mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Hexenoic acid can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form saturated carboxylic acids.

    Substitution: The compound can participate in substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various catalysts and reagents like halogens and acids are employed.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Saturated carboxylic acids.

    Substitution: Substituted hexenoic acids with different functional groups.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral activity of trans-2-hexenoic acid against significant human pathogens, specifically Coxsackievirus B and Enterovirus A71. Research indicates that this compound exhibits dose-dependent antiviral effects, with effective concentrations (EC50) of approximately 2.9 µM for Coxsackievirus B and 3.21 µM for Enterovirus A71 .

Role in Polymer Technology

This compound has been explored as a solvent additive in polymer-polymer solar cells. Its inclusion has been shown to enhance the nanomorphology of the materials used, thereby improving the efficiency of solar cell devices .

Applications in Nanoparticle Engineering

In another innovative application, this compound is utilized in the formulation of ionic liquid-coated lipid nanoparticles. These nanoparticles are engineered to enhance the uptake of small interfering RNA (siRNA) into cells. The presence of this compound as an anion in these ionic liquids facilitates interactions with red blood cell membranes, potentially improving targeted delivery systems .

Flavoring Agent

This compound is recognized for its fruity and sweet aroma, making it valuable in the flavors and fragrances industry. It is compliant with safety regulations for use as a fragrance ingredient, being assessed under guidelines set by regulatory bodies such as the International Fragrance Association (IFRA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .

Case Studies

Study Focus Findings
Olasunkanmi et al. (2023)Antiviral ActivityDemonstrated effectiveness against Coxsackievirus B and Enterovirus A71 with EC50 values of 2.9 µM and 3.21 µM respectively .
Zhang et al. (2017)Polymer TechnologyShowed that this compound improves nanomorphology in polymer-polymer solar cells, enhancing efficiency .
Choi et al. (2023)Nanoparticle EngineeringHighlighted the role of this compound in increasing siRNA uptake via ionic liquid-coated lipid nanoparticles .

Mechanism of Action

trans-2-Hexenoic acid exerts its effects through various mechanisms depending on its application:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

trans-2-Hexenoic acid belongs to a family of α,β-unsaturated carboxylic acids. Key analogs include:

  • trans-2-Pentenoic acid (C₅H₈O₂): Shorter chain length (5 carbons).
  • cis-2-Hexenoic acid (C₆H₁₀O₂): Geometric isomer with a cis-configuration double bond.
  • trans-3-Hexenoic acid (C₆H₁₀O₂): Double bond at the third position.
  • trans-3-Methyl-2-hexenoic acid (TMHA) (C₇H₁₂O₂): Branched methyl group at the third carbon.

Table 1: Physicochemical Comparison

Compound logP* Conversion Rate** Key Features
This compound 0.4982 N/A Six-carbon chain, trans-2 double bond
trans-2-Pentenoic acid 0.5129 15% Shorter chain, higher hydrophobicity
cis-2-Hexenoic acid N/A 30% Cis-configuration enhances enzymatic conversion
TMHA N/A N/A Branched chain, no schizophrenia correlation

logP values indicate relative hydrophobicity .
*
Conversion rates refer to enzymatic reduction by unspecific peroxygenases (UPOs) .

Reactivity and Enzymatic Interactions

  • This is attributed to poor stabilization of the enoate moiety in the enzyme pocket .
  • Chain Length Effects: trans-2-Pentenoic acid binds more efficiently to TaFdc decarboxylase than this compound, suggesting shorter chains enhance enzyme affinity .
  • Geometric Isomerism: cis-2-Hexenoic acid shows higher conversion rates (30%) by UPOs compared to this compound, likely due to better alignment with active sites .

Key Research Findings

  • Enzymatic Inactivity: Despite favorable docking, this compound’s carboxylic group impedes hydride transfer in reductase assays, unlike aldehydes .
  • Synthetic Utility: The compound’s α,β-unsaturation facilitates decarboxylation and lactonization in biosynthetic pathways, though SpoG enzyme requires α-ketoglutarate for turnover .

Biological Activity

trans-2-Hexenoic acid (THA) is a naturally occurring unsaturated fatty acid with notable biological activities, particularly its antiviral properties. This article provides a comprehensive overview of the biological activity of THA, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a natural product derived from various dietary sources. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in virology. Recent studies have highlighted its effectiveness against certain viral infections, notably those caused by Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71).

Research indicates that THA exhibits antiviral activity by inhibiting viral replication at the entry stage of infection. In vitro studies have shown that THA effectively reduces the replication of CVB and EV-A71 in a dose-dependent manner. The 50% effective concentrations (EC50) for CVB3 and EV-A71 were determined to be 2.9 μM and 3.21 μM, respectively .

The mechanism involves blocking viral entry into host cells, as evidenced by time-of-addition assays where THA was administered at various intervals post-infection. The results demonstrated that when THA was added before or within the first hour of infection, it significantly inhibited viral protein synthesis; however, its efficacy decreased when added later .

In Vivo Studies

In vivo experiments using mouse models have further confirmed the antiviral properties of THA. Mice infected with CVB3 and treated with THA showed reduced levels of viral RNA and protein in myocardial tissue compared to untreated controls. Notably, treatment with doses of 15 or 30 mg/kg of THA resulted in improved survival rates among infected mice .

Data Table: Antiviral Efficacy of this compound

VirusEC50 (μM)Treatment Effect (mg/kg)Survival Rate (%)
Coxsackievirus B (CVB3)2.915 & 30100% at 7 dpi
Enterovirus A71 (EV-A71)3.21-Not specified

Applications in Drug Delivery

Recent studies have explored the potential of THA as an ionic liquid component in lipid nanoparticles (LNPs) designed for drug delivery across the blood-brain barrier (BBB). The incorporation of trans-2-hexenoate ions into LNPs has shown promise in enhancing cellular uptake and reducing off-target effects. This suggests that THA could play a significant role in developing more effective therapeutic delivery systems .

Case Studies

  • Coxsackievirus B Infection : A study demonstrated that administering THA significantly reduced viral replication in infected mice, leading to less inflammatory damage in myocardial tissues compared to untreated groups .
  • Enterovirus A71 : Similar antiviral effects were observed with EV-A71, indicating that THA could be a viable candidate for treating enteroviral infections, which are particularly dangerous for children .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trans-2-Hexenoic acid critical for experimental handling?

this compound (pKa ~4.7–4.8) is a crystalline solid with a melting point of 31–34°C, boiling point of 217°C, and solubility in methanol. Its acidity and structural stability require storage at room temperature (RT) to prevent degradation. The compound’s corrosiveness necessitates inert handling conditions, and its density (0.965 g/cm³) and refractive index (1.4385) are essential for purity verification via spectroscopy .

Q. How can NMR spectroscopy confirm the structural integrity of this compound in solution?

The 1D ¹H NMR spectrum of this compound reveals six distinct resonances corresponding to hydrogens labeled A–E on the carbon backbone. The trans-configuration of the α,β-unsaturated bond generates characteristic coupling patterns (e.g., J ~15–16 Hz for trans-vinylic protons). Integration ratios and chemical shifts (e.g., the carboxylic proton at δ ~12 ppm) validate structural purity, while deviations indicate isomerization or contaminants .

Q. What synthetic routes are commonly employed to produce high-purity this compound?

A validated method involves isomerization of cis-3-Hexenoic acid using lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF), followed by recrystallization from methanol. Purity ≥99% is confirmed via gas chromatography (GC) and melting point analysis. Alternative routes include catalytic hydrogenation of trans-2-Hexenedioic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pKa values (e.g., 4.74 vs. 4.80) for this compound?

Discrepancies may arise from solvent polarity, temperature, or measurement techniques. To address this, perform potentiometric titrations under standardized conditions (e.g., 25°C in aqueous buffer) and compare with computational predictions (e.g., COSMO-RS models). Cross-validate using UV-Vis spectroscopy to track deprotonation shifts in the carboxylic group .

Q. What methodologies are used in computational docking studies to predict enzyme interactions with this compound?

In biocatalytic pathway design (e.g., adipic acid biosynthesis), molecular docking software (AutoDock Vina, Schrödinger Suite) simulates substrate-enzyme binding. This compound is docked into active sites of reductases like NemA or Oye1, with force fields (AMBER, CHARMM) optimizing binding energies. Key parameters include hydrogen bonding, steric clashes, and electrostatic complementarity. Experimental validation via enzyme kinetics (Km, kcat) is critical .

Q. How does pH influence the controlled release of this compound in organic-inorganic hybrid materials?

Embedding this compound into zinc-layered hydroxide (ZLH) matrices enables pH-responsive release. At acidic or alkaline pH, ZLH layers undergo ion exchange, accelerating pheromone release. Release kinetics are quantified via HPLC under simulated environmental conditions (pH 3–10). This mechanism is leveraged in eco-friendly pest control systems targeting Ceratitis capitata .

Q. What experimental strategies mitigate isomerization during storage or reaction conditions?

To prevent cis-trans isomerization, store the compound in dark, inert atmospheres (N₂/Ar) and avoid UV exposure. In reactions, use radical inhibitors (e.g., BHT) and low temperatures. Monitor isomer ratios via GC-MS or ¹H NMR, particularly tracking vinylic proton splitting patterns .

Q. Data Contradiction Analysis

Q. How should conflicting data on the reduction efficiency of this compound in enzymatic pathways be addressed?

Contradictions in substrate specificity (e.g., NemA vs. Oye1) require comparative kinetic assays. Measure turnover rates (kcat/Km) under identical conditions (pH 7.4, 37°C) and analyze enzyme-substrate complexes via X-ray crystallography or cryo-EM. Confounding factors like cofactor availability (NADPH/NADH) must be standardized .

Properties

IUPAC Name

(E)-hex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONDZDPPYHYKY-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884601
Record name 2-Hexenoic acid, (2E)-
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name trans-Hex-2-enoic acid
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Boiling Point

217.00 °C. @ 760.00 mm Hg
Record name trans-Hex-2-enoic acid
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Solubility

slightly
Record name trans-Hex-2-enoic acid
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CAS No.

13419-69-7, 1191-04-4, 1289-40-3
Record name trans-2-Hexenoic acid
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Record name 2-Hexenoic acid
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Record name Hexenoic acid
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Record name 2-Hexenoic acid, (2E)-
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Record name 2-Hexenoic acid, (2E)-
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Record name 2-Hexenoic acid, (2E)-
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Record name 2-HEXENOIC ACID, (2E)-
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Melting Point

28.00 to 34.00 °C. @ 760.00 mm Hg
Record name trans-Hex-2-enoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0010719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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